molecular formula C12H14FNO3S B2630051 (Z)-3-(dimethylamino)-1-(4-fluorophenyl)-2-methylsulfonylprop-2-en-1-one CAS No. 339108-36-0

(Z)-3-(dimethylamino)-1-(4-fluorophenyl)-2-methylsulfonylprop-2-en-1-one

Cat. No. B2630051
M. Wt: 271.31
InChI Key: MDDQZMJZJUBJNV-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(dimethylamino)-1-(4-fluorophenyl)-2-methylsulfonylprop-2-en-1-one, hereinafter referred to as ‘Compound A’, is an organic compound with a wide range of applications in scientific research. Compound A has been used in a variety of laboratory experiments, including those related to drug design, biochemical and physiological studies, and the development of new treatments.

Scientific Research Applications

Photophysical and Fluorescence Applications

The compound (Z)-3-(Dimethylamino)-1-(4-Fluorophenyl)-2-Methylsulfonylprop-2-En-1-One and its derivatives exhibit unique photophysical properties, making them useful in various scientific applications. For instance, derivatives like (2Z)-3-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)prop-2-ene-nitrile have been synthesized and characterized for their electronic absorption and emission in different solvents, which is crucial for the development of organic photoemitting diodes (OLEDs) and as probes in determining critical micelle concentrations of surfactants (Pannipara et al., 2015). Such compounds show a red-shift in emission spectrum with increasing solvent polarity, indicating significant intramolecular charge transfer, which is essential for applications in fluorescent probes and materials science.

Nonlinear Optical Properties

Novel chalcone derivative compounds, including those related to the (Z)-3-(Dimethylamino)-1-(4-Fluorophenyl)-2-Methylsulfonylprop-2-En-1-One structure, have been synthesized and investigated for their nonlinear optical properties. These compounds exhibit behaviors like saturable absorption and reverse saturable absorption at different laser intensities, suggesting their potential use in optical devices such as optical limiters (Rahulan et al., 2014).

Antimicrobial Applications

Compounds structurally similar to (Z)-3-(Dimethylamino)-1-(4-Fluorophenyl)-2-Methylsulfonylprop-2-En-1-One have shown significant antimicrobial activity. Studies have synthesized and evaluated a series of compounds for their antibacterial and antifungal properties, with some displaying higher activity than reference drugs against a range of Gram-positive, Gram-negative bacteria, and fungi. This suggests their potential as lead compounds for developing new antimicrobial agents (Ghorab et al., 2017).

Fluoroionophore Applications

The synthesis of fluoroionophores based on derivatives of (Z)-3-(Dimethylamino)-1-(4-Fluorophenyl)-2-Methylsulfonylprop-2-En-1-One has been explored for metal cation detection, particularly Zn+2 and Cd+2. These compounds exhibit specific chelating properties and fluorescence responses to metal cations in various solutions, highlighting their application in metal ion sensing and cellular staining (Hong et al., 2012).

properties

IUPAC Name

(Z)-3-(dimethylamino)-1-(4-fluorophenyl)-2-methylsulfonylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3S/c1-14(2)8-11(18(3,16)17)12(15)9-4-6-10(13)7-5-9/h4-8H,1-3H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDQZMJZJUBJNV-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=CC=C(C=C1)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC=C(C=C1)F)\S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-1-(4-fluorophenyl)-2-(methylsulfonyl)-2-propen-1-one

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